PRMT5/PRMT7/DNMT3A Selectivity Fingerprint: Screened Negative vs. Inhibitor-Class Expectation
In a ChEMBL-curated selectivity panel, N-methyl-5-(pyridin-3-yl)-1H-pyrazol-3-amine exhibited IC₅₀ values > 50,000 nM against all three methyltransferases tested: PRMT5, PRMT7, and DNMT3A [1]. This flat inactivity profile is quantitatively distinct from structurally related pyrazol-3-amines that show nanomolar PRMT5 inhibition, such as 5-(3-(trifluoromethoxy)phenyl)-1H-pyrazol-3-amine (IC₅₀ = 12–15 µM) and 5-(4-bromophenyl)-4-chloro-1H-pyrazol-3-amine (IC₅₀ = 6.51 µM) [2]. The complete lack of inhibition establishes this compound as a useful negative control or selectivity counter-screen compound in epigenetic probe development, a role that active PRMT5 inhibitors cannot fulfill.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM (PRMT5, PRMT7, DNMT3A) |
| Comparator Or Baseline | 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine: PRMT5 IC₅₀ = 12–15 µM; 5-(4-Bromophenyl)-4-chloro-1H-pyrazol-3-amine: PRMT5 IC₅₀ = 6.51 µM |
| Quantified Difference | Target compound shows >3.3-fold weaker activity than the weakest reference inhibitor; effectively inactive below 50 µM |
| Conditions | Human full-length PRMT5 expressed in Sf9 cells; human full-length PRMT7; human full-length DNMT3A (BindingDB/ChEMBL curated data) |
Why This Matters
This negative selectivity profile defines a niche utility as a validated inactive control compound, critical for assay development and counter-screening where background signal must be zero.
- [1] BindingDB. BDBM50089221 (CHEMBL3577854): IC₅₀ > 5.00E+4 nM for PRMT5, PRMT7, and DNMT3A. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50089221 View Source
- [2] BenchChem. 5-(3-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine: PRMT5 IC₅₀ 12–15 µM; 5-(4-Bromophenyl)-4-chloro-1H-pyrazol-3-amine: PRMT5 IC₅₀ 6.51 µM (BindingDB cross-reference). https://bindingdb.org View Source
